[(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetic acid
Description
[(2E)-4-Hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetic acid is a thiazole-derived compound featuring a trifluoromethylphenylimino group, a hydroxyl substituent at position 4, and an acetic acid moiety at position 5 of the heterocyclic ring. The (2E)-configuration indicates the geometry of the imine bond, which influences molecular interactions and stability. This structural profile suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to thiazole-based ligands.
Properties
Molecular Formula |
C12H9F3N2O3S |
|---|---|
Molecular Weight |
318.27 g/mol |
IUPAC Name |
2-[4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)6-2-1-3-7(4-6)16-11-17-10(20)8(21-11)5-9(18)19/h1-4,8H,5H2,(H,18,19)(H,16,17,20) |
InChI Key |
XVSSTWNZHSPTGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2NC(=O)C(S2)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Imino Group: The imino group can be formed by the condensation of the thiazole derivative with an appropriate amine.
Hydroxylation and Acetylation: The hydroxy group and acetic acid moiety can be introduced through hydroxylation and subsequent acetylation reactions.
Industrial Production Methods
Industrial production of [(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetic acid may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that thiazole derivatives, including [(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetic acid, have demonstrated significant antibacterial properties. In a study comparing various thiazole derivatives, compounds with similar structures exhibited broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups, like trifluoromethyl, enhances the antibacterial efficacy of these compounds .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Thiazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies suggest that modifications in the thiazole structure can lead to increased cytotoxicity against various cancer cell lines . The mechanism often involves the disruption of cellular processes critical for tumor growth.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of thiazole derivatives. Compounds similar to [(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetic acid have been shown to modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases .
Pesticide Development
The compound has been investigated for its role as a pesticide or plant protection agent. Thiazole derivatives are known for their effectiveness in controlling pests such as insects and nematodes due to their ability to disrupt biological processes in target organisms . The development of formulations containing this compound aims to enhance agricultural productivity while minimizing environmental impact.
Herbicidal Activity
Research into herbicidal applications of thiazole compounds has shown promising results. These compounds can inhibit the growth of specific weed species without adversely affecting crop yields, making them valuable in sustainable agriculture practices .
Synthetic Routes
The synthesis of [(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetic acid typically involves multi-step procedures that include the formation of thiazole rings through cyclization reactions and subsequent functionalization . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
Mechanism of Action
The mechanism of action of [(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imino group can form hydrogen bonds with target proteins, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues with Thiazole Cores
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations :
- The trifluoromethyl group is a common feature in compounds targeting nuclear receptors (e.g., GW501516) and enhances binding affinity through hydrophobic interactions .
Hydroxyl vs. Methyl Substituents :
- The hydroxyl group in the target compound may improve solubility and enable interactions with polar residues in biological targets, contrasting with the methyl group in 2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid, which enhances lipophilicity .
Imine Bond vs. Thioether Linkages :
Key Observations :
- The target compound’s synthesis likely involves multistep reactions to achieve the (2E)-imine configuration, increasing complexity compared to analogues without geometric isomerism .
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Solubility
Key Observations :
- The target compound’s hydroxyl and carboxylic acid groups may improve bioavailability compared to GW501516, which relies on ester prodrug strategies for absorption .
Biological Activity
[(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetic acid (CAS Number: 532936-70-2) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a hydroxyl group, a thiazole ring, and a trifluoromethyl-substituted phenyl moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of [(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetic acid is CHFNOS with a molecular weight of 318.27 g/mol. The compound's structural attributes contribute to its reactivity and biological interactions.
1. Antioxidant Activity
Research has demonstrated that thiazole derivatives exhibit significant antioxidant properties. For instance, compounds with similar structural motifs have shown effective scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay has been commonly used to evaluate this activity.
| Compound | IC (µM) |
|---|---|
| [(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetic acid | TBD |
| Reference Antioxidant | 18.85 |
2. Anti-inflammatory Properties
Thiazole derivatives are known for their anti-inflammatory effects. Studies have indicated that such compounds can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies indicate that it may possess moderate activity against both Gram-positive and Gram-negative bacteria.
The biological activities of [(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetic acid can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Nitric Oxide Synthase (NOS) : Similar thiazole derivatives have been reported to inhibit NOS, leading to reduced nitric oxide levels and subsequent anti-inflammatory effects.
- Scavenging Free Radicals : The hydroxyl group in the structure is likely involved in electron donation processes that neutralize free radicals.
Case Studies
Recent studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:
- Study on Antioxidant Activity : A study published in RSC Advances reported the synthesis of several thiazole derivatives and their evaluation using DPPH assays. The results indicated that certain modifications significantly enhanced antioxidant activity compared to standard drugs .
- Anti-inflammatory Research : Another research effort examined the anti-inflammatory potential of thiazole derivatives in animal models. Results showed a significant reduction in inflammation markers when treated with these compounds .
Q & A
Q. Basic Research Focus
- Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Microbroth dilution to determine minimum inhibitory concentrations (MICs) .
- Antifungal testing using Candida albicans strains, with fluconazole as a positive control .
- Cytotoxicity screening via MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
How do substituents like the trifluoromethyl group influence the compound’s electronic properties and reactivity?
Advanced Research Focus
Computational tools like Multiwfn can analyze:
- Electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions .
- Frontier molecular orbitals (FMOs) to predict charge transfer interactions (e.g., HOMO-LUMO gaps) .
- Bond order analysis to assess stability of the imino-thiazole core .
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the imino nitrogen, potentially increasing binding to microbial targets .
How can researchers resolve contradictions in reported biological activities of structurally similar thiazole derivatives?
Advanced Research Focus
Contradictions may arise from differences in:
- Substituent positioning : Meta-substituted phenyl groups (e.g., 3,4-dimethoxy vs. 3-trifluoromethyl) alter steric and electronic profiles .
- Assay conditions : Variations in pH, incubation time, or microbial strains affect results .
Strategies : - Perform meta-analyses of existing data to identify trends (e.g., substituent electronegativity vs. MIC values).
- Use docking studies to correlate substituent effects with target binding (e.g., bacterial dihydrofolate reductase) .
What advanced techniques are recommended for studying structure-activity relationships (SAR) in this compound’s derivatives?
Q. Advanced Research Focus
- Comparative SAR tables :
| Substituent Position | Biological Activity (MIC, μg/mL) | Key Reference |
|---|---|---|
| 3-Trifluoromethylphenyl | 2.5 (S. aureus) | |
| 3,4-Dimethoxyphenyl | 5.0 (C. albicans) |
- Fragment-based drug design : Replace the acetic acid moiety with bioisosteres (e.g., sulfonamides) to enhance permeability .
- QSAR modeling to predict activity of untested analogs .
What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
Q. Advanced Research Focus
- Low yields in cyclization : Optimize catalyst loading (e.g., 10 mol% p-toluenesulfonic acid) and use microwave-assisted synthesis to reduce time .
- Purification difficulties : Employ flash chromatography with gradient elution (hexane/ethyl acetate) for polar intermediates .
- Stability issues : Store intermediates under inert atmosphere to prevent hydrolysis of the imino group .
How can researchers validate the compound’s mechanism of action against microbial targets?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
